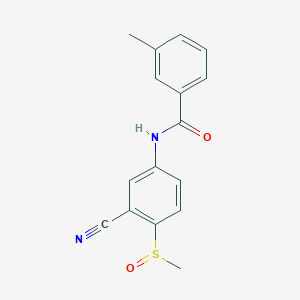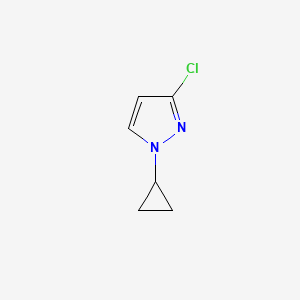
3-Chloro-1-cyclopropyl-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-cyclopropyl-pyrazole is a chemical compound with the CAS Number: 1783435-57-3 . It has a molecular weight of 142.59 and its IUPAC name is 3-chloro-1-cyclopropyl-1H-pyrazole . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-Chloro-1-cyclopropyl-pyrazole, often involves multicomponent reactions . These reactions can include the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-cyclopropyl-pyrazole is represented by the linear formula C6H7ClN2 . The InChI code for this compound is 1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 .Physical And Chemical Properties Analysis
3-Chloro-1-cyclopropyl-pyrazole is a pale-yellow to yellow-brown liquid . It has a molecular weight of 142.59 and its linear formula is C6H7ClN2 .Aplicaciones Científicas De Investigación
Reactivity in Catalyzed Arylations
3-Chloro-1-cyclopropyl-pyrazole derivatives demonstrate notable reactivity in palladium-catalyzed direct arylations. These reactions efficiently produce C4-arylated pyrazoles without decomposing the cyclopropyl unit, allowing for diverse functional group tolerance (Sidhom et al., 2018).
Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles
Research shows that cyclopropyl oximes can be used in a one-pot synthesis of fully substituted 1H-pyrazoles and isoxazoles. This synthesis method is dependent on reaction conditions, demonstrating the versatility of 3-chloro-1-cyclopropyl-pyrazole in chemical transformations (Wang et al., 2008).
Conformational and NBO Analysis
The conformational studies and Natural Bond Orbital (NBO) analysis of 3-chloro-1-cyclopropyl-pyrazole derivatives highlight their structural and electronic properties, providing insights into their potential applications in various fields (Channar et al., 2019).
Synthesis Pathways for Isosteres of Imidazole Fungicides
The compound is used in the synthesis of tetrasubstituted pyrazoles through different cyclization strategies. These pyrazoles are isosteres of imidazole fungicides, indicating potential applications in agriculture and pest control (Dumeunier et al., 2013).
Synthesis and Biological Evaluation as Antifungal Agents
3-Chloro-1-cyclopropyl-pyrazole derivatives have been synthesized and evaluated for their antifungal activity, specifically against Candida albicans. This suggests its potential use in developing new antifungal medications or agricultural chemicals (Maruoka et al., 2008).
Use in Scalable Processes for Insecticidal Candidates
The compound has been evaluated in the development of scalable processes for insecticidal candidates, such as in the synthesis of tyclopyrazoflor. This shows its utility in large-scale industrial applications related to pest control (Yang et al., 2019).
Safety And Hazards
Direcciones Futuras
The field of organic synthesis has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . These advances suggest a promising future for the synthesis and application of pyrazole derivatives, including 3-Chloro-1-cyclopropyl-pyrazole.
Propiedades
IUPAC Name |
3-chloro-1-cyclopropylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDKWYBYDYGOEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-cyclopropyl-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)
![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)
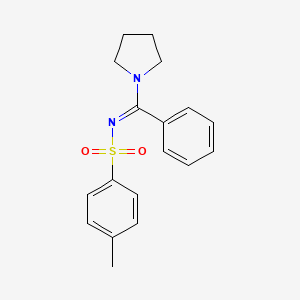
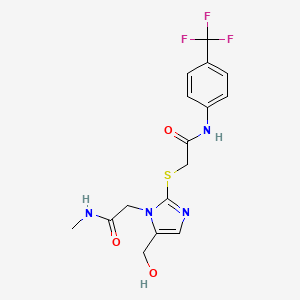
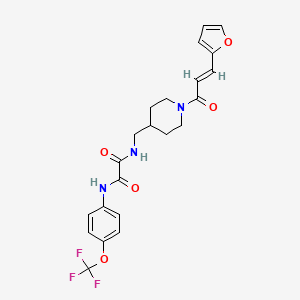
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)
![Tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2415896.png)
![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)
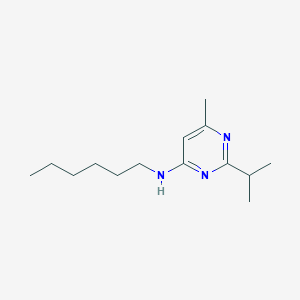
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide](/img/structure/B2415899.png)
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2415901.png)
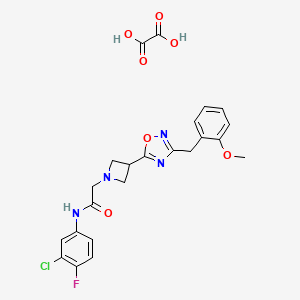
![6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2415905.png)
